N-[(9Z)-3-methyl-9H-fluoren-9-ylidene]naphthalen-1-amine
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Overview
Description
(9Z)-3-METHYL-N-(NAPHTHALEN-1-YL)-9H-FLUOREN-9-IMINE is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, substituted with a naphthalene group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-3-METHYL-N-(NAPHTHALEN-1-YL)-9H-FLUOREN-9-IMINE typically involves the condensation of a fluorene derivative with a naphthylamine derivative under acidic or basic conditions. The reaction may proceed as follows:
Starting Materials: 3-methylfluorenone and 1-naphthylamine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or toluene, with an acid catalyst like hydrochloric acid or a base catalyst like sodium hydroxide.
Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The mixture is heated under reflux for several hours, leading to the formation of the imine product.
Industrial Production Methods
Industrial production of (9Z)-3-METHYL-N-(NAPHTHALEN-1-YL)-9H-FLUOREN-9-IMINE may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(9Z)-3-METHYL-N-(NAPHTHALEN-1-YL)-9H-FLUOREN-9-IMINE can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form an oxime or a nitrile.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.
Major Products Formed
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
(9Z)-3-METHYL-N-(NAPHTHALEN-1-YL)-9H-FLUOREN-9-IMINE can be used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
Industry
In the industrial sector, (9Z)-3-METHYL-N-(NAPHTHALEN-1-YL)-9H-FLUOREN-9-IMINE may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (9Z)-3-METHYL-N-(NAPHTHALEN-1-YL)-9H-FLUOREN-9-IMINE involves its interaction with molecular targets through its imine group. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity can be exploited in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
(9Z)-3-METHYL-N-(PHENYL)-9H-FLUOREN-9-IMINE: Similar structure but with a phenyl group instead of a naphthalene group.
(9Z)-3-METHYL-N-(NAPHTHALEN-2-YL)-9H-FLUOREN-9-IMINE: Similar structure but with the naphthalene group attached at a different position.
(9Z)-3-METHYL-N-(NAPHTHALEN-1-YL)-9H-CARBOLINE-9-IMINE: Similar structure but with a carboline backbone instead of a fluorene backbone.
Uniqueness
(9Z)-3-METHYL-N-(NAPHTHALEN-1-YL)-9H-FLUOREN-9-IMINE is unique due to its specific substitution pattern and the presence of both a naphthalene group and a fluorene backbone. This combination of structural features imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
Molecular Formula |
C24H17N |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-methyl-N-naphthalen-1-ylfluoren-9-imine |
InChI |
InChI=1S/C24H17N/c1-16-13-14-21-22(15-16)19-10-4-5-11-20(19)24(21)25-23-12-6-8-17-7-2-3-9-18(17)23/h2-15H,1H3 |
InChI Key |
TWADIVAHKFPUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C52 |
Origin of Product |
United States |
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